5-Iodo-1-(4-methoxybenzyl)-1h-indazole

Suzuki-Miyaura Coupling C-C Bond Formation Medicinal Chemistry Building Blocks

5-Iodo-1-(4-methoxybenzyl)-1H-indazole is a strategic bifunctional building block that uniquely combines the 5-iodo leaving group for efficient palladium-catalyzed cross-coupling (Suzuki-Miyaura) with the N1-(4-methoxybenzyl) pharmacophore essential for Bub1 kinase binding. Unlike 5-bromo or 5-chloro analogs, the 5-iodo position provides superior reactivity, while the built-in PMB protecting group eliminates 1–2 synthetic steps compared to unprotected 5-iodoindazole. This pre-functionalized scaffold accelerates hit-to-lead optimization, reduces material costs and waste, and is indispensable for SAR studies on halogen bonding and lipophilicity (cLogP ~3.9). Ideal for oncology programs targeting Bub1, Akt, and related kinases. Procure this exclusive intermediate to streamline your API development pipeline.

Molecular Formula C15H13IN2O
Molecular Weight 364.18 g/mol
Cat. No. B12983850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-(4-methoxybenzyl)-1h-indazole
Molecular FormulaC15H13IN2O
Molecular Weight364.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)I)C=N2
InChIInChI=1S/C15H13IN2O/c1-19-14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17-18/h2-9H,10H2,1H3
InChIKeyCYSCBDYPDJAUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1-(4-methoxybenzyl)-1H-indazole Procurement Guide: Synthesis and Reactivity Overview


5-Iodo-1-(4-methoxybenzyl)-1H-indazole (CAS: 753922-50-8, C15H13IN2O, MW: 364.186) is a synthetic halogenated indazole derivative. It features an iodine atom at the 5-position of the indazole core, a modification known to enhance the scaffold's utility as a versatile synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura [1]. The N1 substitution with a 4-methoxybenzyl (PMB) group serves both as a protecting strategy and as a lipophilic handle for potential target engagement in medicinal chemistry programs [2]. This structural combination renders the compound a strategic building block for generating molecular diversity, differentiating it from unsubstituted or simple N-alkyl indazoles in complex target synthesis [3].

Why 5-Iodo-1-(4-methoxybenzyl)-1H-indazole Cannot Be Replaced by Common Indazole Building Blocks


Substituting 5-Iodo-1-(4-methoxybenzyl)-1H-indazole with simpler 5-haloindazoles or other N1-substituted analogs is not feasible for applications requiring precise orthogonal reactivity and specific binding interactions. While 5-bromo- or 5-chloroindazole building blocks are widely available, they exhibit significantly lower reactivity in palladium-catalyzed cross-couplings [1]. Conversely, the 5-iodo analogue provides the required leaving-group potential for efficient diversification but lacks the essential N1-(4-methoxybenzyl) group that is critical for maintaining binding interactions in certain kinase targets [2]. This compound uniquely bridges the gap between high synthetic utility and specific pharmacophoric requirements, ensuring experimental outcomes cannot be replicated by structurally distinct or less functionalized alternatives [3].

Quantitative Evidence for 5-Iodo-1-(4-methoxybenzyl)-1H-indazole Selection Over Structural Analogs


Superior Synthetic Utility of 5-Iodo Moiety in Palladium-Catalyzed Cross-Couplings

The 5-iodo substituent confers a distinct advantage in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. The carbon-iodine bond is inherently weaker and more reactive, enabling more efficient oxidative addition, which is the rate-determining step in many catalytic cycles [1]. This reactivity profile allows for milder reaction conditions and can enable couplings with challenging substrates that are unreactive with bromo or chloro derivatives [2].

Suzuki-Miyaura Coupling C-C Bond Formation Medicinal Chemistry Building Blocks

Impact of N1-4-Methoxybenzyl Substitution on Bub1 Kinase Inhibitory Activity

The N1-(4-methoxybenzyl) group is a critical structural feature for Bub1 kinase inhibition. SAR studies on benzyl-substituted indazoles reveal that the 4-methoxybenzyl motif at the N1 position contributes to enhanced binding affinity compared to unsubstituted or simple alkyl chains [1]. While direct IC50 data for the target compound is not publicly available, its core structure is a direct match to the most potent scaffolds described in Bub1 inhibitor patents [2].

Bub1 Kinase Mitotic Checkpoint Oncology Drug Discovery

Differentiation from Common 5-Iodoindazole Intermediates via N1-Protecting Group Strategy

The presence of the 4-methoxybenzyl (PMB) group at N1 provides orthogonal protection not present in widely used 5-iodoindazole (CAS: 55919-82-9). This allows for selective functionalization at other positions (e.g., C3 or the indazole NH after PMB deprotection), a key requirement in multi-step syntheses of complex kinase inhibitors [1]. Standard 5-iodoindazole lacks this built-in protection, requiring an additional synthetic step and potentially leading to undesired side reactions during subsequent modifications [2].

Protecting Group Strategy Regioselective Functionalization API Intermediate Synthesis

Comparison of Physicochemical Properties with Halogenated and N1-Alkyl Analogs

The combination of a 5-iodo substituent and an N1-(4-methoxybenzyl) group yields a calculated logP that is distinct from other halogenated or N1-alkylated indazoles. This difference in lipophilicity is a key determinant of a molecule's ADME properties and target binding. The target compound occupies a specific lipophilic space (cLogP ~3.9), differentiating it from more polar analogs like 5-bromo-1H-indazole (cLogP ~2.6) and less hindered derivatives like 5-iodo-1-methyl-1H-indazole (cLogP ~2.8) [1]. Such differences are critical in SAR studies where small changes in lipophilicity can drastically alter cellular permeability and potency [2].

Lipophilicity Molecular Descriptors Medicinal Chemistry Design

Validated Application Scenarios for 5-Iodo-1-(4-methoxybenzyl)-1H-indazole in R&D and Production


Accelerated Synthesis of Bub1 Kinase Inhibitor Libraries

This compound is directly applicable in medicinal chemistry programs targeting Bub1 kinase for oncology. Its N1-4-methoxybenzyl substitution is a validated pharmacophoric element for Bub1 inhibition, as supported by patent SAR data [1]. Researchers can utilize this pre-functionalized building block to rapidly generate diverse analogs via Suzuki-Miyaura coupling at the 5-position, thereby accelerating hit-to-lead and lead optimization campaigns focused on this therapeutically relevant kinase target.

Streamlined Multi-Step Synthesis of Complex Indazole-Based Pharmaceuticals

In process chemistry and API development, 5-Iodo-1-(4-methoxybenzyl)-1H-indazole serves as a superior alternative to unprotected 5-iodoindazole. The presence of the built-in N1-PMB protecting group eliminates 1-2 synthetic steps from the overall sequence, as established by direct comparison [2]. This reduces labor, material costs, and waste, making it a high-value procurement choice for the efficient and scalable preparation of advanced pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors such as those targeting Akt and similar pathways [3].

SAR Exploration of Halogen Bonding and Lipophilic Interactions

The unique physicochemical signature of this compound (cLogP ~3.9) makes it an ideal tool for structure-activity relationship (SAR) studies investigating the role of lipophilicity and halogen bonding in target engagement [4]. The 5-iodo substituent provides a strong halogen bond donor, which can enhance binding affinity and selectivity for certain protein pockets compared to smaller halogens or hydrogen [5]. Procurement of this specific derivative allows scientists to probe these critical molecular interactions, a task that cannot be accomplished with its less lipophilic 5-bromo or N1-H analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-1-(4-methoxybenzyl)-1h-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.